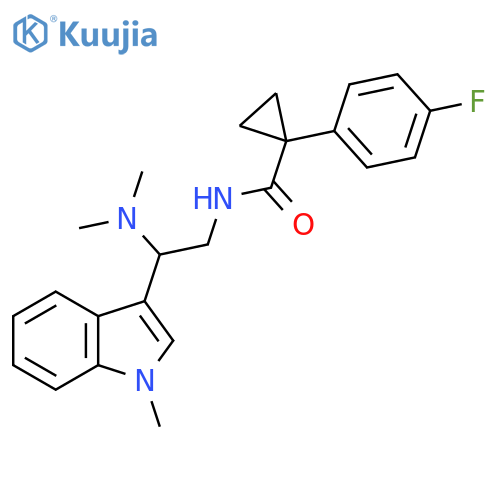Cas no 1396679-36-9 (N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide)

1396679-36-9 structure
商品名:N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide
N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide
- N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
- 1396679-36-9
- AKOS024509643
- VU0644108-1
- N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
- N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- F5476-0624
-
- インチ: 1S/C23H26FN3O/c1-26(2)21(19-15-27(3)20-7-5-4-6-18(19)20)14-25-22(28)23(12-13-23)16-8-10-17(24)11-9-16/h4-11,15,21H,12-14H2,1-3H3,(H,25,28)
- InChIKey: PMZVMLAYIZSJTG-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1(C(NCC(C2=CN(C)C3C=CC=CC2=3)N(C)C)=O)CC1
計算された属性
- せいみつぶんしりょう: 379.20599062g/mol
- どういたいしつりょう: 379.20599062g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 556
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5476-0624-5mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
1396679-36-9 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5476-0624-1mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
1396679-36-9 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5476-0624-5μmol |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
1396679-36-9 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5476-0624-2mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
1396679-36-9 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5476-0624-4mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
1396679-36-9 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5476-0624-2μmol |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
1396679-36-9 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5476-0624-3mg |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
1396679-36-9 | 3mg |
$63.0 | 2023-09-10 |
N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
1396679-36-9 (N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide) 関連製品
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
